7-Methyl-7-octenoic acid

Description

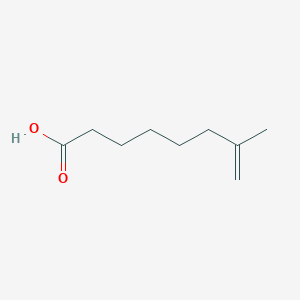

Structure

3D Structure

Properties

IUPAC Name |

7-methyloct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h1,3-7H2,2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZICJALHORLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Route Development for 7 Methyl 7 Octenoic Acid and Its Analogues

Retrosynthetic Analysis of 7-Methyl-7-octenoic Acid

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the analysis reveals several potential synthetic disconnections.

The primary functional groups are the carboxylic acid and the terminal alkene. A functional group interconversion (FGI) approach suggests that the carboxylic acid can be derived from the oxidation of a primary alcohol or an aldehyde. The terminal alkene, a key structural feature, can be installed through various olefination reactions.

A logical retrosynthetic pathway is outlined below:

Disconnection 1 (C7-C8 double bond): The terminal isobutenyl group (C7-methyl and C7-C8 double bond) can be formed via a Wittig reaction or a related olefination protocol. This disconnection leads to a C7-keto-ester and a methylidene ylide (e.g., methyltriphenylphosphonium (B96628) bromide).

Disconnection 2 (C6-C7 bond): An alternative approach involves a carbon-carbon bond-forming reaction to attach the isobutenyl group. This could be achieved through the coupling of a C6 synthon (e.g., a 6-halohexanoate derivative) with an appropriate organometallic reagent representing the isobutenyl fragment.

Disconnection 3 (Carboxylic acid precursor): The carboxylic acid can be retrosynthetically transformed into a primary alcohol via FGI. This alcohol can then be traced back to a protected halo-alcohol, allowing for chain extension through nucleophilic substitution.

These disconnections suggest a synthetic strategy that involves building the carbon backbone first, followed by the strategic introduction of the terminal alkene and final oxidation to the carboxylic acid.

Strategies for Carbon-Carbon Bond Formation and Branching in Unsaturated Fatty Acids

The construction of the carbon framework of branched unsaturated fatty acids is a central challenge in their synthesis. Modern organic synthesis offers a variety of reliable methods for carbon-carbon bond formation.

Grignard and Organolithium Reactions: One of the most fundamental strategies involves the reaction of Grignard reagents or organolithium compounds with electrophiles such as alkyl halides or epoxides. For a molecule like this compound, a key intermediate could be synthesized by coupling an appropriate organometallic reagent with a long-chain electrophile containing a masked carboxylic acid function.

Cuprate Chemistry: Organocuprates (Gilman reagents) are particularly effective for 1,4-addition reactions to α,β-unsaturated carbonyl compounds and for coupling with alkyl halides. This allows for the precise formation of C-C bonds with high efficiency.

Lewis Acid-Induced Additions: Electrophilic addition reactions induced by Lewis acids can be used to introduce branching. aocs.org For instance, the reaction of an internal alkene with an alkyl chloroformate in the presence of a Lewis acid like ethylaluminium sesquichloride can lead to alkyl-branched fatty acids. aocs.org

Enzymatic Pathways: In biological systems, the synthesis of fatty acids, including branched and unsaturated variants, is governed by enzyme complexes like fatty acid synthases (FAS). nih.gov Key enzymes such as β-ketoacyl-ACP synthases (e.g., FabB and FabF in E. coli) are responsible for the chain elongation steps. nih.gov While direct synthesis of this compound via this route is not established, these natural systems provide inspiration for biocatalytic approaches.

A comparison of selected C-C bond formation strategies is presented in the table below.

| Strategy | Reagents | Key Transformation | Advantages | Limitations |

| Grignard Coupling | RMgX + R'X | C-C bond formation via nucleophilic substitution | High reactivity, readily available reagents | Low functional group tolerance |

| Cuprate Addition | R₂CuLi + α,β-unsaturated ketone | 1,4-conjugate addition | High selectivity, tolerates more functional groups | Stoichiometric use of copper |

| Lewis Acid-Induced Alkylation | Alkene + R-X + Lewis Acid | Electrophilic addition to a double bond | Forms branched structures directly | Requires stoichiometric Lewis acid, potential for rearrangements |

Methodologies for Introducing Terminal Alkene Functionality

The introduction of a terminal double bond is a critical step in the synthesis of this compound. Several robust methodologies are available for this transformation. organic-chemistry.org

Wittig Reaction: The Wittig reaction is a widely used method for forming alkenes from carbonyl compounds. nih.gov To create the 7-methyl-7-octenoic structure, a C7-keto precursor would be reacted with a methylidene phosphorane (Ph₃P=CH₂). This method is highly reliable for generating terminal alkenes. nih.gov

Julia-Kocienski Olefination: This modified Julia olefination provides excellent control over alkene geometry and is tolerant of a wide range of functional groups. It involves the reaction of a phenyl tetrazolyl sulfone with an aldehyde or ketone.

Tebbe Olefination: The Tebbe reagent is a powerful methylenating agent for converting ketones and esters into terminal alkenes. organic-chemistry.org It is particularly useful for sterically hindered carbonyls or those prone to enolization.

Elimination Reactions: Dehydration of a tertiary alcohol at the C7 position or dehydrohalogenation of a corresponding halide can also yield the terminal alkene. These methods, however, can sometimes lead to mixtures of regioisomers.

Alkene Transposition: In some synthetic routes, an internal alkene may be formed first. Catalytic methods involving transition metals like iron can be used to isomerize an internal double bond to a terminal position, although selectivity can be a challenge. rsc.org

Oxidative Transformations in the Synthesis of Related Oxygenated Alkenoic Acid Derivatives

The synthesis of analogues, such as hydroxylated or carbonylated derivatives of this compound, requires selective oxidation methods. The terminal alkene and the alkyl chain provide sites for such transformations.

Chromium(VI)-based reagents have historically been powerful and versatile oxidants in organic synthesis for converting alcohols to carbonyl compounds and carboxylic acids. wikipedia.orglibretexts.orgmasterorganicchemistry.com Although concerns about toxicity have led to the development of alternative methods, their effectiveness remains noteworthy. libretexts.orgmasterorganicchemistry.com

Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes using reagents like Pyridinium Chlorochromate (PCC) or Collins reagent (CrO₃·2Py in CH₂Cl₂). wikipedia.org Further oxidation to the carboxylic acid can be achieved using Jones reagent (CrO₃ in aqueous H₂SO₄) or by oxidizing an intermediate aldehyde with chromium trioxide. masterorganicchemistry.commasterorganicchemistry.com A specific example from the literature involves the oxidation of (Z)-8-Hydroxy-7,7-dimethyl-5-octenoic acid methyl ester to the corresponding ketone using a mixture of CrO₃ and pyridine (B92270) in methylene (B1212753) chloride. prepchem.com

Oxidative Cleavage: While not ideal for preserving the C8 backbone, strong chromium oxidants can cleave the double bond under harsh conditions.

Allylic Oxidation: The Babler oxidation, using a Cr(VI)-amine reagent, can convert tertiary allylic alcohols into enones, a transformation driven by the formation of a more stable conjugated system. wikipedia.org

The table below summarizes common chromium-based reagents and their applications.

| Reagent Name | Formula | Primary Application | Product from 1° Alcohol | Product from 2° Alcohol |

| Jones Reagent | CrO₃, H₂SO₄, Acetone | Strong oxidation | Carboxylic Acid | Ketone |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Selective oxidation | Aldehyde | Ketone |

| Pyridinium Dichromate (PDC) | (C₅H₅NH)₂Cr₂O₇ | Versatile oxidation | Aldehyde or Carboxylic Acid | Ketone |

| Collins Reagent | CrO₃·2(C₅H₅N) | Mild oxidation in non-acidic media | Aldehyde | Ketone |

Enzyme-Catalyzed Synthesis and Biocatalytic Approaches for Analogues

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over chemo-, regio-, and stereoselectivity.

Fatty Acid Desaturases: In nature, unsaturated fatty acids are synthesized by desaturase enzymes. wikipedia.org These enzymes introduce double bonds at specific positions in the fatty acid chain. nih.govfrontiersin.org For example, Δ9-desaturase introduces a double bond at the 9th position of a saturated fatty acid. nih.gov While no known wild-type desaturase produces the specific this compound structure, protein engineering and directed evolution could potentially be used to create a biocatalyst for this or similar transformations.

Lipases for Esterification/Transesterification: Lipases are widely used for the synthesis and modification of fatty acid esters. They could be employed to esterify this compound or to incorporate it into more complex lipids with high selectivity.

"Ene"-reductases and Baeyer-Villiger Monooxygenases: These enzymes can be used to create chiral analogues. For instance, an α,β-unsaturated ketone precursor could be stereoselectively reduced using an ene-reductase. Baeyer-Villiger monooxygenases can convert ketones into esters or lactones, providing a route to oxygenated derivatives.

The development of biocatalytic routes for non-natural fatty acids like this compound is an active area of research, driven by the demand for green and sustainable chemical processes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 7-Methyl-7-octenoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons in the carboxylic acid group, the vinylic protons, the allylic protons, the protons on the carbon adjacent to the carbonyl group, the methylene (B1212753) protons along the carbon chain, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| =CH₂ | 4.6 - 4.8 | Multiplet | 2H |

| -CH₂-COOH | 2.2 - 2.4 | Triplet | 2H |

| =C-CH₂- | 1.9 - 2.1 | Triplet | 2H |

| -CH₃ | 1.6 - 1.8 | Singlet | 3H |

| -(CH₂)₃- | 1.2 - 1.6 | Multiplet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, vinylic, alkyl).

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -COOH | 175 - 185 |

| =C(CH₃)- | 140 - 150 |

| =CH₂ | 110 - 115 |

| -CH₂-COOH | 30 - 35 |

| =C-CH₂- | 35 - 40 |

| -CH₃ | 20 - 25 |

| -(CH₂)₃- | 25 - 30 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of fatty acids, they are often derivatized to their more volatile methyl esters (FAMEs) prior to analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The mass spectrum of the this compound methyl ester would show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is characteristic of the structure, with cleavages often occurring at the branched point and adjacent to the double bond and ester group.

Expected GC-MS Fragmentation Data for Methyl 7-Methyl-7-octenoate:

| m/z | Interpretation |

| M⁺ | Molecular ion |

| M-31 | Loss of a methoxy (B1213986) group (-OCH₃) |

| M-43 | Loss of a propyl group (-C₃H₇) |

| M-55 | McLafferty rearrangement |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound, often to four or five decimal places. This high accuracy enables the determination of the elemental composition of the molecule. For this compound, HR-ESI-MS would be used to confirm its molecular formula (C₉H₁₆O₂).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb at characteristic frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, the vinylic C=C and =C-H bonds, and the alkyl C-H bonds. The O-H stretching band of a carboxylic acid is typically very broad. orgchemboulder.commasterorganicchemistry.commsu.educhemguide.co.uklibretexts.orglibretexts.orgoregonstate.edulibretexts.orgopenstax.org

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium |

| =C-H (Alkene) | 3010 - 3100 | Medium |

| C-H (Alkyl) | 2850 - 2960 | Strong |

| C-O (Carboxylic acid) | 1210 - 1320 | Strong |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the molecule is obtained. The key vibrational modes for this compound are associated with its carboxylic acid group, the terminal double bond, and the hydrocarbon chain.

The spectrum is characterized by several key absorption bands:

A very broad peak for the hydroxyl (O-H) stretch of the carboxylic acid group, typically appearing in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands.

A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, which is expected around 1700-1725 cm⁻¹.

Absorptions corresponding to the C-H stretching vibrations of the aliphatic chain and the methyl group are found just below 3000 cm⁻¹.

The C=C stretching vibration of the terminal alkene group gives rise to a peak in the 1640-1680 cm⁻¹ range.

The out-of-plane bending of the =C-H bonds in the terminal alkene is expected to produce a strong band around 910 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Alkyl/Methyl | C-H Stretch | 2850 - 2960 | Strong |

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface Studies

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique used to study thin films and molecular adsorbates on reflective surfaces. When this compound is adsorbed onto a metal substrate, RAIRS can provide critical information about its orientation, ordering, and chemical bonding to the surface. Studies on similar molecules, such as 7-octenoic acid on copper, reveal how the vibrational modes are affected upon adsorption. rsc.org

Upon chemisorption, the carboxylic acid group typically deprotonates to form a carboxylate, which then coordinates to the metal surface. This chemical change is readily detected by RAIRS:

The broad O-H stretch disappears, indicating the loss of the acidic proton.

The C=O stretching band near 1710 cm⁻¹ is replaced by two new bands: the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes of the carboxylate group. rsc.org

The positions of these carboxylate bands provide insight into the coordination geometry (e.g., monodentate, bidentate).

According to the surface selection rules in RAIRS, only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are observed. This allows for the determination of the molecular orientation within the adsorbed layer.

Table 2: Comparison of Vibrational Frequencies (cm⁻¹) for 7-Octenoic Acid in Gas Phase vs. Adsorbed on Copper (Cu), as Studied by RAIRS. rsc.org

| Vibrational Mode | Gas Phase (Calculated) | Adsorbed on Cu (RAIRS) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3529 | Absent | Loss of acidic proton upon adsorption |

| C-H Stretches | 2850 - 2960 | 2856 - 2955 | Aliphatic chain modes |

| C=O Stretch | ~1708 | Absent | Replaced by carboxylate modes |

| COO⁻ Asymmetric Stretch | N/A | ~1468 | Formation of surface carboxylate |

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Gas and liquid chromatography are the most common techniques employed for this purpose.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of carboxylic acids, this compound is typically derivatized before GC analysis. mdpi.com The most common derivatization method is esterification to its corresponding fatty acid methyl ester (FAME), 7-methyl-7-octenoate, which is more volatile and exhibits better chromatographic behavior. mdpi.comgcms.cz

The analysis is performed using a capillary column with a stationary phase chosen based on the polarity of the analyte. A flame ionization detector (FID) is commonly used for quantification due to its excellent sensitivity for hydrocarbons, while a mass spectrometer (MS) detector provides structural information for definitive identification. mdpi.comlu.se The retention time of the FAME derivative is used for identification and its peak area for quantification.

Table 3: Typical Gas Chromatography (GC-MS) Parameters for the Analysis of Fatty Acid Methyl Esters

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Derivatization | Conversion to methyl ester (FAME) |

| Column | DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness) lu.se |

| Carrier Gas | Helium at 1 mL/min lu.se |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 300 °C at 10 °C/min) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally sensitive compounds like this compound without the need for derivatization. Reversed-phase HPLC is the most common mode used for separating fatty acids.

In a typical setup, a C18 or similar nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.com Detection is often achieved using a UV detector at a low wavelength (around 200-210 nm), where the carboxyl group exhibits absorbance. sielc.com For enhanced sensitivity and selectivity, derivatization to form a UV-active ester, such as a p-bromophenacyl ester, can be employed, allowing detection at higher wavelengths with less interference. nih.gov

Table 4: Illustrative High-Performance Liquid Chromatography (HPLC) Method for Carboxylic Acids

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent C18 column sielc.com |

| Mobile Phase | Isocratic mixture of Acetonitrile/Water (e.g., 50:50) with 0.2% Phosphoric Acid sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 210 nm sielc.com |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. When this compound is adsorbed on a substrate, XPS can confirm its presence and provide detailed insight into the nature of the molecule-surface interaction.

An XPS survey scan would identify the presence of carbon and oxygen on the surface. High-resolution scans of the C 1s and O 1s core levels would provide chemical state information:

C 1s Spectrum: The C 1s region can be deconvoluted into multiple peaks corresponding to carbon atoms in different chemical environments: carbon in the alkyl chain (C-C, C-H), carbon atoms of the double bond (C=C), and the carboxyl carbon (O-C=O).

O 1s Spectrum: The O 1s region can distinguish between the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-O-H). Upon deprotonation and bonding to a metal surface to form a carboxylate, these two distinct oxygen environments become more equivalent, resulting in a significant change in the O 1s spectrum.

Table 5: Expected Binding Energies in XPS for Functional Groups in this compound

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~285.0 |

| Carbon | C 1s | C=C | ~284.5 |

| Carbon | C 1s | O-C=O | ~289.0 |

| Oxygen | O 1s | C=O | ~532.0 |

Scanning-Tunneling Microscopy (STM) for Surface Morphology and Adsorbate Structure

Scanning-Tunneling Microscopy (STM) is a powerful microscopy technique for imaging surfaces at the atomic level. It can be used to visualize the arrangement and self-assembly of this compound molecules on a conductive substrate. STM provides real-space images of the molecular layer, revealing details about surface morphology and the structure of the adsorbate. nih.gov

By applying a voltage bias between a sharp metallic tip and the sample, a tunneling current is generated, which is highly sensitive to the tip-sample distance. By scanning the tip across the surface, a topographical map is created. For molecules like this compound, STM can determine:

The formation of ordered structures, such as self-assembled monolayers (SAMs).

The packing arrangement and lattice parameters of the molecular film.

The orientation of the molecules with respect to the substrate and to each other.

With sub-molecular resolution, often achieved with a functionalized tip, it is possible to resolve the molecular backbone and even distinguish the location of the double bond and the carboxylic acid headgroup. nih.gov

Table 6: Information Obtainable from STM Analysis of Adsorbed this compound

| Parameter | Description |

|---|---|

| Surface Coverage | Determination of the extent to which the surface is covered by the molecules. |

| Self-Assembly | Visualization of ordered domains, islands, and defects in the molecular layer. |

| Molecular Orientation | Information on whether molecules are lying flat on the surface or are oriented at an angle. |

| Packing Density | Measurement of the distance between adjacent molecules in an ordered assembly. |

| Sub-molecular Features | High-resolution imaging can reveal the conformation of the alkyl chain and the position of functional groups. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-Methyl-7-octenoic acid, DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can predict the most stable three-dimensional arrangement of the atoms.

Research on similar unsaturated carboxylic acids, such as 7-octenoic acid, provides a strong basis for predicting the geometric parameters of this compound. rsc.org DFT calculations for 7-octenoic acid adsorbed on a copper surface have been performed, indicating that the molecule initially adsorbs with its carbon chain oriented nearly parallel to the surface at low coverages. rsc.org As surface coverage increases, van der Waals interactions between the chains would likely cause the molecules to adopt a more upright orientation. rsc.org

The electronic structure of this compound can also be elucidated using DFT. Key properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between them is a crucial indicator of the molecule's chemical reactivity and stability. For unsaturated fatty acids, the electron density is typically highest around the electronegative oxygen atoms of the carboxyl group and the π-bond of the carbon-carbon double bond.

Below is an interactive table of predicted geometric and electronic parameters for this compound, based on typical DFT results for similar unsaturated carboxylic acids.

| Parameter | Predicted Value | Description |

| Geometric Parameters | ||

| C=O Bond Length | ~1.21 Å | The length of the double bond within the carboxyl group. |

| C-O Bond Length | ~1.35 Å | The length of the single bond between the carbonyl carbon and the hydroxyl oxygen. |

| O-H Bond Length | ~0.97 Å | The length of the bond within the hydroxyl group. |

| C=C Bond Length | ~1.34 Å | The length of the terminal double bond. |

| C-C Bond Angle (sp2) | ~120° | The angle around the carbon atoms involved in the C=C double bond. |

| O=C-O Bond Angle | ~124° | The bond angle within the carboxyl functional group. |

| Electronic Parameters | ||

| HOMO Energy | -6.0 to -7.0 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| LUMO Energy | -0.5 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap | ~5.0 to 6.0 eV | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |

| Dipole Moment | ~1.5 to 2.0 Debye | A measure of the overall polarity of the molecule, arising from its asymmetric charge distribution. |

Note: The values in this table are illustrative and based on DFT calculations for structurally related unsaturated carboxylic acids. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can reveal its conformational flexibility and the nature of its interactions with other molecules over time.

Intermolecular Interactions: The primary intermolecular interaction for carboxylic acids is hydrogen bonding between their carboxyl groups. MD simulations consistently show that carboxylic acids have a strong tendency to form centrosymmetric cyclic dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. This interaction is significantly stronger than other non-covalent forces. In addition to hydrogen bonding, weaker van der Waals forces play a crucial role, particularly in how the hydrophobic alkyl chains pack together in condensed phases or at interfaces. rsc.org

The following interactive table summarizes the types of interactions that would be analyzed in MD simulations of this compound.

| Interaction Type | Typical Energy Range (kcal/mol) | Description |

| Intramolecular | N/A | Interactions within a single molecule, such as bond stretching, angle bending, and torsional rotations around single bonds. |

| Intermolecular | Interactions between different molecules. | |

| Hydrogen Bonding | 5 - 10 (per bond) | Strong, directional interaction between the carboxyl groups of two molecules, leading to dimer formation. |

| Van der Waals Forces | 0.1 - 2.0 | Weaker, non-directional forces (including London dispersion forces) between the alkyl chains. |

| Dipole-Dipole | 1 - 3 | Electrostatic interactions between the permanent dipoles of the polar carboxyl groups. |

Note: Energy values are general estimates for the types of interactions listed.

Quantum Chemical Approaches to Reaction Pathway Prediction

Quantum chemical methods, including DFT, are essential for predicting and understanding the reaction pathways of this compound. These approaches allow for the calculation of transition state structures and activation energies, providing a detailed map of how a reaction proceeds from reactants to products.

A key study on the closely related 7-octenoic acid investigated its reaction pathway on a copper surface, providing a model for the potential reactivity of this compound under similar conditions. rsc.org The predicted pathway involves several distinct steps:

Deprotonation: Upon adsorption onto the copper surface at room temperature, the carboxylic acid is predicted to deprotonate, forming a bidentate carboxylate species that binds to the surface through its two oxygen atoms. rsc.org

Dehydrogenation and Decarboxylation: As the temperature increases, the molecule is predicted to tilt towards the surface. This change in orientation facilitates dehydrogenation (loss of hydrogen atoms) and, crucially, decarboxylation, where the carboxylate group breaks away to evolve as carbon dioxide (CO₂). rsc.org

Oligomerization and Decomposition: The remaining C₇ hydrocarbon fragment on the surface can then either undergo further dehydrogenation or react with other fragments to form surface oligomers. At higher temperatures, these species continue to dehydrogenate, ultimately forming a carbonaceous layer on the surface. rsc.org

Other potential reaction pathways for unsaturated carboxylic acids that can be modeled include lactone formation, where the carboxyl group intramolecularly attacks the double bond under acidic conditions, particularly if the double bond were in the γ,δ or δ,ε position relative to the carboxyl group. libretexts.org While less likely for a terminal double bond as in this compound, quantum chemical calculations could determine the energetic feasibility of such cyclization reactions under various catalytic conditions.

The table below outlines the key steps in the predicted thermal decomposition pathway on a copper surface.

| Reaction Step | Key Intermediate/Product | Theoretical Method of Analysis |

| 1. Adsorption | Physisorbed molecule | Calculation of adsorption energy to determine binding strength to the surface. |

| 2. Deprotonation | Surface-bound bidentate carboxylate | Modeling the charge transfer and bond formation between the carboxylate oxygens and surface atoms. |

| 3. Decarboxylation | Adsorbed C₇ fragment + CO₂ (gas) | Calculation of the transition state and activation energy for the C-C bond cleavage. |

| 4. Dehydrogenation | Adsorbed C₇ fragment + H (ads) | Calculation of activation barriers for C-H bond scission at various positions on the alkyl chain. |

| 5. Oligomerization | Surface-bound C₁₄+ species | Modeling the formation of new C-C bonds between adsorbed hydrocarbon fragments. |

Biological Roles and Biochemical Interactions of Branched Unsaturated Fatty Acids

Occurrence in Natural Products and Biological Systems

Branched-chain fatty acids (BCFAs) are commonly found in various natural sources, particularly in dairy products and ruminant meats. While specific data on the natural occurrence of 7-Methyl-7-octenoic acid is limited, the presence of other branched-chain fatty acids in the volatile profiles of foods provides context for its potential, albeit likely trace, existence.

For instance, various methyl-branched fatty acids have been identified as contributing to the characteristic flavors of certain foods. In ruminant animals, the microbial population within the rumen is a primary source of BCFAs, which are subsequently incorporated into the animal's tissues and milk fat. These BCFAs can contribute to the distinct aroma profiles of meat and dairy products. The cooking process can further influence the volatile profile, leading to the release of various fatty acids and their degradation products. While direct evidence is scarce, it is plausible that this compound or similar compounds could be minor components of these complex volatile mixtures.

Table 1: Examples of Branched-Chain Fatty Acids in Food Products

| Food Product | Example of Branched-Chain Fatty Acid |

|---|---|

| Dairy (Milk, Cheese) | Phytanic acid, Pristanic acid, iso- and anteiso-fatty acids |

| Ruminant Meat (Beef, Lamb) | 4-methyloctanoic acid, 4-methylnonanoic acid |

Interaction with Cellular Pathways (General Mechanisms)

The biological activities of branched unsaturated fatty acids are intrinsically linked to their incorporation into cellular structures and their subsequent influence on metabolic and signaling pathways.

Potential Modulatory Effects on Lipid Metabolism and Enzyme Kinetics

Branched and unsaturated fatty acids can influence lipid metabolism through several mechanisms. Their unique structures, with methyl branches and double bonds, can alter the physical properties of lipids and membranes, thereby affecting the activity of membrane-bound enzymes involved in lipid synthesis and breakdown.

The introduction of a methyl group and a double bond, as seen in this compound, can create steric hindrance and kinks in the fatty acid chain. When incorporated into phospholipids (B1166683), these structural features disrupt the tight packing of the lipid bilayer, leading to an increase in membrane fluidity. This altered fluidity can, in turn, modulate the function of embedded proteins, including enzymes and transporters involved in lipid homeostasis.

Research on BCFAs, in general, suggests that they can be metabolized through pathways similar to their straight-chain counterparts, although the presence of the methyl group can influence the rate and specificity of enzymatic reactions. For example, enzymes involved in beta-oxidation may exhibit different kinetics when processing branched-chain acyl-CoAs compared to straight-chain acyl-CoAs.

Influence on Cell Signaling Processes

The impact of branched unsaturated fatty acids on cell signaling is often a secondary effect of their influence on cell membrane properties. By altering membrane fluidity and the organization of lipid rafts—specialized membrane microdomains enriched in certain lipids and proteins—these fatty acids can affect the localization and activity of signaling proteins.

Signal transduction cascades that rely on the clustering of receptors and downstream signaling molecules within lipid rafts can be particularly sensitive to changes in membrane composition. The incorporation of branched and unsaturated fatty acids can disrupt these microdomains, leading to a modulation of signaling pathways involved in cell growth, differentiation, and inflammation.

Mechanistic Studies of Bioactivity in in vitro Models

Unsaturated fatty acids, as a class, have been shown to exert cytotoxic effects on various cancer cells. The mechanisms underlying this cytotoxicity often involve the induction of oxidative stress, disruption of mitochondrial function, and the activation of apoptotic pathways. For example, studies have demonstrated that certain unsaturated fatty acids can induce apoptosis by increasing the production of reactive oxygen species (ROS), which in turn triggers the release of cytochrome c from mitochondria and the activation of caspases, the key executioner enzymes of apoptosis.

Furthermore, some fatty acids have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This can occur through the modulation of cyclins and cyclin-dependent kinases (CDKs), the proteins that regulate cell cycle progression. It is plausible that a methyl-branched unsaturated fatty acid like this compound could exhibit similar activities, although dedicated studies are required for confirmation.

Table 2: Reported Bioactivities of Related Fatty Acids in in vitro Models

| Fatty Acid Type | Cell Line(s) | Observed Effect |

|---|---|---|

| Polyunsaturated Fatty Acids | Various cancer cell lines | Induction of apoptosis, cell cycle arrest |

| Monounsaturated Fatty Acids | Various cancer cell lines | Modulation of membrane fluidity, influence on cell signaling |

Role as Precursors for Biologically Active Metabolites

Fatty acids, including branched and unsaturated variants, can serve as precursors for the synthesis of a wide array of biologically active metabolites.

The metabolism of branched-chain fatty acids can lead to the formation of unique intermediates that may possess their own biological activities. For instance, the catabolism of BCFAs can generate branched-chain acyl-CoAs that can enter various metabolic pathways.

More broadly, unsaturated fatty acids are well-known precursors to a class of signaling molecules called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are potent regulators of inflammation, immunity, and many other physiological processes. While the primary precursors for eicosanoids are 20-carbon polyunsaturated fatty acids, it is conceivable that other unsaturated fatty acids could be metabolized by similar enzymatic pathways to produce novel signaling molecules. The specific metabolic fate of this compound and its potential to be converted into bioactive metabolites remains an area for future investigation.

Metabolic Pathways and Biotransformation of Octenoic Acid Derivatives

Enzymatic Pathways in Microbial and Eukaryotic Systems for Fatty Acid Processing

The processing of fatty acids in both microbial and eukaryotic organisms is a central metabolic activity managed by a sophisticated set of enzymes. These pathways can be broadly categorized into synthesis (lipogenesis) and degradation (beta-oxidation).

Fatty acid synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). creative-proteomics.com The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) system. wikipedia.org Most acetyl-CoA that is converted into fatty acids is derived from carbohydrates through the glycolytic pathway. wikipedia.org

The introduction of double bonds into saturated fatty acid chains is accomplished by enzymes called desaturases, leading to unsaturated fatty acids. creative-proteomics.com This process, known as aerobic desaturation, is widespread in eukaryotes and some prokaryotes and requires oxygen and NADH. wikipedia.org For instance, in Bacillus subtilis, the desaturase Δ⁵-Des specifically introduces a cis-double bond at the fifth carbon position. wikipedia.org The synthesis of branched-chain fatty acids (BCFAs), such as 7-Methyl-7-octenoic acid, utilizes specific branched-chain acyl-CoAs as primers instead of the usual acetyl-CoA. frontiersin.org

Eukaryotic cells possess distinct locations for fatty acid metabolism; synthesis primarily occurs in the cytosol, while breakdown (oxidation) happens in the mitochondria. wikipedia.orgresearchgate.net This compartmentalization allows for independent regulation of these opposing pathways. In eukaryotes, the diversity of fatty acids is extensive, with variations in carbon chain length and the number of double bonds influencing their physiological roles, from energy storage to forming the structural basis of cell membranes. nih.gov

Table 1: Key Enzyme Classes in Fatty Acid Processing

| Enzyme Class | Function | Common Location | Metabolic Pathway |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | Cytosol | Fatty Acid Synthesis |

| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain. | Cytosol | Fatty Acid Synthesis |

| Desaturases | Introduce double bonds into fatty acid chains. | Endoplasmic Reticulum | Unsaturated Fatty Acid Synthesis |

| Acyl-CoA Synthetase | Activates fatty acids by converting them to fatty acyl-CoA. | Outer Mitochondrial Membrane | Fatty Acid Beta-Oxidation |

| Carnitine Palmitoyltransferase I (CPT1) | Facilitates transport of fatty acyl-CoA into mitochondria. | Outer Mitochondrial Membrane | Fatty Acid Beta-Oxidation |

Fatty Acid Beta-Oxidation Pathways (General Considerations for Octanoic Acid Metabolism)

Fatty acid beta-oxidation is the primary catabolic process where fatty acids are broken down to produce energy. aocs.org This multistep mitochondrial process sequentially shortens the fatty acid chain by two carbon atoms in each cycle, releasing acetyl-CoA, FADH₂, and NADH. aocs.org For a medium-chain fatty acid like octanoic acid (the saturated counterpart to octenoic acid), the process is as follows:

Activation: In the cytoplasm, the fatty acid is first activated by conversion to its fatty acyl-CoA thioester by acyl-CoA synthetase. This step consumes the equivalent of two ATP molecules. researchgate.netaocs.org

Mitochondrial Transport: The resulting fatty acyl-CoA is transported across the inner mitochondrial membrane. This transport is facilitated by the carnitine shuttle system, involving the enzyme carnitine palmitoyltransferase I (CPT1). creative-proteomics.comaocs.org

Beta-Oxidation Cycle: Once inside the mitochondrial matrix, the fatty acyl-CoA undergoes a cycle of four enzymatic reactions:

Oxidation by acyl-CoA dehydrogenase, producing FADH₂.

Hydration by enoyl-CoA hydratase.

Oxidation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.

Thiolysis by thiolase, which cleaves the chain to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units, which then enter the citric acid cycle for further energy production. aocs.org

For unsaturated fatty acids like 7-octenoic acid, the standard beta-oxidation pathway requires additional auxiliary enzymes, such as enoyl-CoA isomerase, to handle the double bonds that are in positions that prevent the action of enoyl-CoA hydratase. aocs.org

Biosynthetic Routes to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are common components of the cell membranes of many bacteria, particularly Gram-positive species, and are also found in some eukaryotes. frontiersin.orgnih.govwikipedia.org Their synthesis is closely linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. frontiersin.org

The biosynthesis of BCFAs deviates from straight-chain fatty acid synthesis at the initial priming step. Instead of using acetyl-CoA as the starter unit, the FAS system utilizes short, branched-chain acyl-CoAs derived from the catabolism of BCAAs. frontiersin.org The key steps are:

Transamination: A BCAA is converted to its corresponding α-keto acid by a branched-chain amino acid transaminase. frontiersin.org

Decarboxylation: The α-keto acid is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex, yielding a branched-chain acyl-CoA primer. frontiersin.org

Elongation: This branched-chain primer is then elongated by the FAS II system through the addition of two-carbon units from malonyl-ACP, ultimately forming a mature BCFA. asm.org

The specific BCAA precursor determines the type of branching in the final fatty acid. frontiersin.org For example, valine catabolism produces isobutyryl-CoA, leading to iso-series BCFAs, while isoleucine yields 2-methylbutyryl-CoA, which primes the synthesis of anteiso-series BCFAs. frontiersin.org The "7-Methyl" group in this compound suggests a biosynthetic origin involving such a branched-chain primer.

Table 2: Precursors for Branched-Chain Fatty Acid Synthesis

| Precursor Amino Acid | Branched-Chain Acyl-CoA Primer | Resulting Fatty Acid Series |

| Valine | Isobutyryl-CoA | iso-branched (even-numbered) |

| Leucine | Isovaleryl-CoA | iso-branched (odd-numbered) |

| Isoleucine | 2-Methylbutyryl-CoA | anteiso-branched (odd-numbered) |

Role in Microbial Lipid Metabolism for Oleochemical Production

Microbial lipids, including BCFAs and other modified fatty acids, are increasingly recognized as valuable feedstocks for the production of oleochemicals. Oleochemicals are chemicals derived from fats and oils and are used in a wide range of products, including biofuels, lubricants, surfactants, and polymers.

The properties of microbially-derived oleochemicals are directly influenced by the structure of the precursor fatty acids, such as chain length, degree of unsaturation, and branching. frontiersin.org BCFAs are of particular interest because their methyl branches can lower the melting point and improve the cold-flow properties of derived products like biodiesel.

For example, the bacterium Micrococcus luteus produces terminally methyl-branched olefins (hydrocarbons) that are derived from its cellular BCFAs. frontiersin.org The type of branching in the final olefin product is dependent on the availability of the short-chain acyl-CoA primers used for fatty acid biosynthesis. frontiersin.org By understanding and manipulating the metabolic pathways that produce specific fatty acids like this compound, it is possible to engineer microbes to synthesize tailored oleochemicals with desired properties for specific industrial applications. This metabolic engineering approach offers a sustainable alternative to traditional petrochemical production methods.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Isomers and Derivatives of 7-Methyl-7-octenoic acid

A foundational aspect of exploring the potential of this compound involves the strategic development of synthetic methodologies. The structure of this compound, CH2=C(CH3)(CH2)5COOH, is inherently achiral, meaning it does not possess enantiomers or diastereomers. However, future research can focus on the synthesis of its structural isomers and the introduction of chirality to create novel, biologically active analogues.

Key research objectives in this area include:

Isomer-Specific Synthesis: Developing synthetic routes to access other isomers, such as moving the methyl group to different positions along the octenoic acid backbone (e.g., 6-methyl-7-octenoic acid or 7-methyl-6-octenoic acid). This would allow for a systematic investigation of how the position of the methyl branch and the double bond influences the molecule's physical and biological properties.

Introduction of Stereocenters: Creating chiral analogues by modifying the parent structure. For instance, asymmetric epoxidation of the double bond would yield chiral epoxides, or stereoselective dihydroxylation would produce chiral diols. Another approach involves introducing a chiral center at a different position, such as the C6 position, to synthesize (6R)- or (6S)-7-methyl-7-octenoic acid.

Catalytic Asymmetric Synthesis: While the parent molecule is achiral, the synthesis of its chiral derivatives would benefit from advances in catalytic enantioselective reactions that apply to terminal alkenes. nih.govnih.gov Methodologies such as asymmetric hydroformylation or tandem diboration/cross-coupling reactions could be adapted to create precursors with defined stereochemistry, which are then converted to the desired fatty acid analogue. nih.gov The use of chiral auxiliaries attached to an achiral precursor is another established strategy to direct stereoselective transformations. nih.gov

The successful development of these synthetic routes is crucial for providing researchers with a library of well-defined isomers and stereoisomers, enabling a deeper understanding of structure-activity relationships.

Comprehensive Elucidation of Specific Biochemical Mechanisms and Target Identification

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory roles. acs.orgoup.comnih.gov Future research should aim to determine if this compound shares these properties and to identify its specific molecular targets.

Prospective research in this domain would involve:

Investigating Anti-proliferative Effects: Studies on other BCFAs have shown they can inhibit the growth of cancer cells. creative-proteomics.comgerli.com A key research direction would be to screen this compound for cytotoxic activity against various cancer cell lines and to elucidate the underlying mechanisms, such as the induction of apoptosis or inhibition of fatty acid synthesis pathways. nih.gov

Exploring Metabolic Regulation: BCFAs can influence lipid metabolism and membrane fluidity. oup.comnih.govmdpi.com Research should focus on how this compound is metabolized by cells, whether it is incorporated into complex lipids like phospholipids (B1166683) and triglycerides, and how it affects the expression and activity of key metabolic enzymes and transcription factors, such as peroxisome proliferator-activated receptors (PPARs). oup.com

Target Deconvolution: Identifying the specific proteins that interact with this compound is critical. This can be achieved through techniques like affinity purification-mass spectrometry, where a derivatized version of the fatty acid is used to "pull down" its binding partners from cell lysates.

| Potential Biological Activity | Investigative Approach | Potential Molecular Targets |

| Anti-cancer | Cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V) | Fatty Acid Synthase (FASN), caspases |

| Anti-inflammatory | Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in cell models | NF-κB signaling pathway components, cyclooxygenases (COX) |

| Metabolic Regulation | Lipid profiling, gene expression analysis (qPCR, RNA-seq) | PPARs, Sterol Regulatory Element-Binding Proteins (SREBPs) |

| Membrane Fluidity Modulation | Fluorescence anisotropy, Laurdan staining | Integral membrane proteins, lipid raft components |

Exploration of Advanced Material Applications Based on Surface Chemistry Insights

The carboxylic acid headgroup and the hydrocarbon tail of this compound make it an excellent candidate for forming self-assembled monolayers (SAMs) on various substrates. These organized molecular layers can precisely control the surface properties of materials, opening up advanced applications.

Future research should build on studies of similar fatty acids to explore:

Formation of Self-Assembled Monolayers (SAMs): Carboxylic acids are known to form robust SAMs on metal oxide surfaces like iron oxide and aluminum oxide, as well as on gold and steel. nih.govacs.orgresearchgate.net Investigations should characterize the formation and structure of this compound monolayers. The presence of the terminal double bond and the adjacent methyl group may influence the packing density, molecular orientation, and disorder within the layer compared to saturated or unbranched fatty acids. acs.org

Corrosion Inhibition: Fatty acid SAMs can act as protective barriers against corrosion. The structure of the monolayer formed by this compound on steel or copper surfaces should be investigated to assess its potential as a corrosion inhibitor, a field where unsaturated fatty acids have shown promise. nih.gov

Surface Functionalization: The terminal double bond in this compound offers a reactive handle for further chemical modification after the SAM has been formed. This could be used to attach other molecules, such as polymers or bioactive compounds, to create surfaces with tailored functionalities for applications in biosensors or biocompatible coatings.

Nanoparticle Stabilization: Carboxylic acid-terminated molecules are effective at stabilizing nanoparticles and preventing their aggregation. nih.gov Functionalizing gold or iron oxide nanoparticles with this compound could yield stable, dispersible nanomaterials with a surface that can be further modified via its double bond.

Integration of Omics Technologies for Systems-Level Understanding of Fatty Acid Dynamics

To fully understand the biological impact of this compound, a systems-level approach is necessary. Modern "omics" technologies, particularly lipidomics and metabolomics, provide the tools to observe the comprehensive effects of this fatty acid on cellular metabolism. portlandpress.com

Key research strategies include:

Targeted Metabolomic Profiling: Developing sensitive and specific analytical methods, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the absolute quantification of this compound and its downstream metabolites in biological samples like plasma, cells, and tissues. mdpi.comnih.gov This would enable tracking of its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipidomic Analysis: Employing untargeted or targeted lipidomics to determine how exposure to this compound alters the global lipid profile (the lipidome) of a cell or organism. portlandpress.com This involves monitoring changes in the levels of hundreds of different lipid species, which can reveal how this novel fatty acid is incorporated into cellular membranes and storage lipids and whether it perturbs other lipid pathways. nih.gov

Isotope Tracing: Using a stable isotope-labeled version of this compound (e.g., containing ¹³C) to trace its metabolic fate. By following the incorporation of the isotopic label into other molecules, researchers can definitively map its conversion into other fatty acids, its incorporation into complex lipids, and its entry into various metabolic pathways.

| Omics Technology | Research Question | Expected Outcome |

| Metabolomics (LC-MS/MS) | How is this compound metabolized? | Identification and quantification of metabolic products (e.g., hydroxylated or chain-shortened derivatives). |

| Lipidomics (Shotgun or LC-MS) | How does this compound affect the cellular lipid landscape? | A comprehensive map of changes in phospholipid, triglyceride, and other lipid classes, revealing its impact on lipid homeostasis. |

| Transcriptomics (RNA-seq) | Which genes are regulated by this compound? | Identification of gene networks and signaling pathways (e.g., lipid metabolism, inflammation) modulated by the fatty acid. |

| Proteomics | Which protein levels are altered by this compound? | Understanding the impact on enzymes and regulatory proteins involved in its metabolic pathways and cellular response. |

Design of Targeted Derivatives for Specific Biochemical Probes and Research Tools

To visualize and dissect the specific molecular interactions and pathways of this compound, it is essential to design and synthesize derivatives that can function as biochemical probes. These tools are indispensable for modern cell biology and chemical biology research.

Future work in this area should focus on creating:

Fluorescently-Labeled Analogs: Attaching a fluorescent dye, such as a BODIPY fluorophore, to the fatty acid. These probes allow for real-time imaging of the fatty acid's uptake, subcellular localization (e.g., accumulation in mitochondria, lipid droplets, or the endoplasmic reticulum), and trafficking within live cells using fluorescence microscopy. frontiersin.orgnih.govresearchgate.net

"Clickable" Derivatives: Incorporating a small, bioorthogonal handle, such as a terminal alkyne or an azide (B81097) group, into the fatty acid structure. iris-biotech.de These "clickable" probes are metabolically incorporated by cells just like the native fatty acid. After incorporation, a fluorescent tag or an affinity tag (like biotin) can be attached via a highly specific "click chemistry" reaction. snmjournals.orgnih.govacs.org This approach is powerful for identifying proteins that are modified by or bind to the fatty acid. rsc.org

Photo-crosslinking Probes: Designing derivatives that include a photoactivatable group, such as a diazirine. rsc.org When introduced into cells and exposed to UV light, these probes will covalently bind to nearby interacting proteins. Subsequent purification and identification of these proteins by mass spectrometry can reveal direct binding partners and cellular targets.

These advanced chemical probes will be instrumental in moving from correlational observations to a precise, mechanistic understanding of the biological role of this compound.

Q & A

Q. How should experimental procedures for synthesizing 7-Methyl-7-octenoic acid be documented to ensure reproducibility?

- Methodological Answer : Follow the Journal of Organic Chemistry (JOC) guidelines:

- Describe novel reactions, modified literature procedures, and key steps in multistep syntheses in the main text .

- Include characterization data (e.g., NMR, IR, HRMS) for new compounds in the main manuscript; standard procedures (e.g., protection/deprotection) should be relegated to supporting information .

- For purity, report melting points, chromatographic data (HPLC, GC), and spectral comparisons to known compounds .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be presented?

- Methodological Answer :

- NMR : Assign all proton and carbon signals, noting splitting patterns and coupling constants. Compare to structurally similar compounds (e.g., 7-methyloctanoic acid) .

- Mass Spectrometry : Provide high-resolution data (HRMS) to confirm molecular formula. Use fragmentation patterns to validate stereochemistry if applicable .

- IR : Highlight functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Present raw data in tables or supplementary files, avoiding redundancy in the main text .

Q. How can researchers ensure the purity of this compound in synthetic workflows?

- Methodological Answer :

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

Q. What strategies optimize reaction yields for this compound in multistep syntheses?

- Methodological Answer :

- Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature) .

- Monitor intermediates via in-situ techniques (e.g., FTIR spectroscopy) to identify rate-limiting steps .

- Apply green chemistry principles (e.g., solvent-free conditions, biocatalysts) to improve sustainability .

Q. How should systematic reviews address contradictions in the bioactivity studies of this compound?

- Methodological Answer :

- Follow COSMOS-E guidelines : Define inclusion/exclusion criteria (e.g., study design, assay type) and assess bias via tools like ROBINS-I .

- Conduct meta-regression to explore heterogeneity (e.g., dose-response relationships, species-specific effects) .

- Publish raw data in repositories (e.g., NIST Chemistry WebBook) to enable independent validation .

Q. What ethical and data-sharing protocols apply to studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.